AMY-101 acetate -

AMY-101 acetate

Catalog Number: EVT-13518473
CAS Number:
Molecular Formula: C85H121N23O20S2
Molecular Weight: 1849.1 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

AMY-101 acetate, also known as compstatin 40, is a cyclic peptide that acts as an inhibitor of the central complement component C3. It is currently under investigation for its therapeutic potential in various inflammatory conditions, particularly those involving complement system dysregulation. The compound is classified as a small molecule and is part of a broader category of investigational drugs focusing on complement inhibition, which plays a crucial role in immune responses.

Source

AMY-101 was derived from phage display technology and optimized from earlier compstatin analogs to enhance its pharmacological properties. Its development was aimed at creating a more effective inhibitor of the complement system, particularly in the context of diseases characterized by excessive complement activation.

Classification
  • Type: Small Molecule
  • Group: Investigational Drug
  • Mechanism: Peptidic inhibitor targeting complement component C3
Synthesis Analysis

Methods

The synthesis of AMY-101 acetate involves solid-phase peptide synthesis techniques. This method allows for the sequential addition of amino acids to form the peptide chain while controlling the sequence and purity. The process typically includes:

  1. Activation of Amino Acids: Each amino acid is activated using coupling agents to facilitate the formation of peptide bonds.
  2. Chain Assembly: The amino acids are added one at a time to a solid support, allowing for precise control over the sequence.
  3. Cleavage and Purification: Once the desired peptide length is achieved, it is cleaved from the solid support and purified using techniques such as high-performance liquid chromatography (HPLC).

Technical Details

The final product is lyophilized to obtain a stable powder form, which can be reconstituted for use in biological assays or clinical trials. The synthesis must ensure high purity and correct folding to maintain biological activity.

Molecular Structure Analysis

Structure

AMY-101 acetate has a complex molecular structure characterized by multiple amino acid residues arranged in a cyclic conformation. Its chemical formula is C83H117N23O18S2C_{83}H_{117}N_{23}O_{18}S_{2} with an average molecular weight of approximately 1789.11 g/mol.

Data

  • IUPAC Name: 2-[(4R,7S,10S,13S,19S,22S,25S,28S,31S,34R)-34-[(2S,3S)-2-[(2R)-2-amino-3-(4-hydroxyphenyl)propanamido]-3-methylpentanamido]-7-(3-carbamimidamidopropyl)-4-{(1S,2S)-1-carbamoyl-2-methylbutylcarbamoyl}-25-(2-carbamoylethyl)-10-[(1H-imidazol-5-yl)methyl]-19-[(1H-indol-3-yl)methyl]-13,17-dimethyl-28-[(1-methyl-1H-indol-3-yl)methyl]-6,9,12,15,18,21,24,27,30,33-decaoxo-31-(propan-2-yl)-1,2-dithia-5,8,11,14,17,20,23,26,29,32-decaazacyclopentatriacontan-22-yl]acetic acid
Chemical Reactions Analysis

Reactions

AMY-101 acetate primarily functions through its interaction with the complement component C3. The mechanism involves binding to C3 and inhibiting its cleavage by convertases into active fragments C3a and C3b. This inhibition prevents downstream inflammatory responses that can lead to tissue damage.

Technical Details

The binding affinity of AMY-101 for C3 is reported to be exceptionally high (KD = 0.5 nM), indicating strong interaction capabilities that are critical for its efficacy as a therapeutic agent.

Mechanism of Action

AMY-101 exerts its effects by specifically targeting the C3 component of the complement system. Upon binding to C3:

  1. Inhibition of Cleavage: It prevents the enzymatic cleavage of C3 into its active fragments.
  2. Reduction of Inflammation: By inhibiting this pathway, AMY-101 reduces the activation of downstream inflammatory processes associated with various diseases.

Data from clinical trials indicate that treatment with AMY-101 leads to significant reductions in markers associated with periodontal tissue destruction (e.g., matrix metalloproteinases MMP-8 and MMP-9) compared to placebo controls .

Physical and Chemical Properties Analysis

Physical Properties

AMY-101 acetate appears as a white to off-white powder when lyophilized. It is soluble in water for injections and demonstrates stability under specific storage conditions.

Chemical Properties

Key chemical properties include:

  • Molecular Weight: Approximately 1789.11 g/mol
  • Chemical Formula: C83H117N23O18S2C_{83}H_{117}N_{23}O_{18}S_{2}

These properties are essential for understanding its behavior in biological systems and during formulation development.

Applications

AMY-101 acetate has potential applications in various scientific fields:

  1. Therapeutics: It is being investigated for treating conditions linked to complement dysregulation such as periodontitis and other inflammatory diseases.
  2. Research Tool: As a complement inhibitor, it serves as a valuable tool in research settings for studying immune responses and developing new therapeutic strategies against complement-mediated diseases.
Introduction to AMY-101 Acetate in Complement System Modulation

Role of Complement C3 in Innate Immunity and Pathological Inflammation

The complement system constitutes an evolutionarily conserved cornerstone of innate immunity, orchestrating host defense through opsonization, inflammatory cell recruitment, and direct pathogen lysis. Central to this system is complement component C3—a 185-kDa glycoprotein that serves as the convergence point for all activation pathways (classical, lectin, and alternative). Proteolytic cleavage of C3 generates effector fragments:

  • C3a: An anaphylatoxin promoting chemotaxis and inflammation via G-protein-coupled receptor (C3aR) signaling [1] [7].
  • C3b: Opsonizes pathogens for phagocytosis and forms C3/C5 convertases, amplifying complement activation [1].
  • iC3b/C3dg: Bridge innate and adaptive immunity via CR2/CD21 on B cells [7].

In homeostasis, regulators (Factor H, CD55) prevent C3 overactivation. However, dysregulation due to genetic mutations, microbial exploitation, or chronic inflammation transforms C3 into a pathological driver. In periodontitis, gingipains from Porphyromonas gingivalis directly activate C3, generating C3a that upregulates IL-6 via ERK1/2/JNK pathways, exacerbating bone loss [1]. Elevated C3a in gingival crevicular fluid correlates with disease severity [1] [8]. Similar C3-mediated pathology underpins rheumatoid arthritis, age-related macular degeneration, and COVID-19 hyperinflammation [3] [7].

Table 1: Key C3 Activation Products and Pathological Roles

FragmentBiological FunctionPathological Role
C3aAnaphylatoxin; leukocyte chemoattractionDrives IL-6/IL-1β release; promotes osteoclastogenesis
C3bOpsonization; C5 convertase formationTissue opsonization; excessive inflammation
C5aNeutrophil activation; oxidative burstSynergizes with C3a in chronic inflammation
MAC (C5b-9)Pathogen lysisCell lysis; endothelial damage

Rationale for Targeting C3 in Chronic Inflammatory Disorders

C3’s position as the pivotal hub of complement cascades makes it a superior therapeutic target compared to downstream components (e.g., C5):

  • Pathway comprehensiveness: Inhibiting C3 blocks all effector arms (C3a, C3b, C5a, MAC), whereas anti-C5 agents spare C3-mediated inflammation [7]. This is critical in diseases like periodontitis, where C3a directly amplifies tissue destruction [1] [6].
  • Amplification loop disruption: >80% of complement activity in classical/lectin pathways stems from the C3-dependent amplification loop [7].
  • Systemic disease links: C3 activation products fuel comorbidities (e.g., Alzheimer’s via neuroinflammation, cardiovascular disease via endothelial damage) [1] [8].

Periodontitis exemplifies the therapeutic imperative: affecting 50% of adults globally, it incurs $154 billion annually in the US/EU due to inadequate treatments that fail to resolve underlying immune dysregulation [2] [4]. Preclinical models confirm that C3 knockout mice or C3aR antagonists confer resistance to bone loss, validating target indispensability [1] [8].

AMY-101 Acetate as a Third-Generation Compstatin Analog

AMY-101 acetate (chemical name: Cp40 acetate) is a 14-residue cyclic peptide derived from the compstatin family, engineered for high-affinity C3 inhibition. Its molecular attributes include:

  • Structure: Cyclic scaffold with D-Tyr-Ile-Cys-Val-Trp(Me)-Gln-Asp-Trp-Sar-Ala-His-Arg-Cys-N(Me)Ile-NH₂, stabilized by a Cys³-Cys¹³ disulfide bridge. Modifications include N-methylated tryptophan and sarcosine (Sar) enhancing protease resistance [3] [10].
  • Binding affinity: KD = 0.5 nM for human C3, achieved through optimized interactions with C3’s β-chain [3] [10].
  • Mechanism: Allosterically blocks C3 cleavage by convertases, preventing C3a/C3b generation and downstream cascade propagation [1] [7].

Table 2: Evolution of Compstatin Analogs

GenerationKey ModificationsBinding Affinity (KD)Therapeutic Advantages
FirstCyclic 13-mer; Ile¹³→NMeIle¹³~200 nMProof-of-concept C3 inhibition
Second (Pegcetacoplan)PEGylated; Val⁴→Glu~20 nMExtended half-life; FDA-approved for PNH
Third (AMY-101)Trp(Me)⁷; Sar⁹; optimized cyclization0.5 nMEnhanced stability; prolonged intra-tissue activity

Preclinical efficacy is robust:

  • Periodontitis: Subcutaneous AMY-101 (4 mg/kg/day for 28 days) reduced probing pocket depth (PPD) in non-human primates for ≥3 months post-treatment [1] [3].
  • Renal fibrosis: AMY-101 (1 mg/kg twice daily) attenuated collagen deposition and leukocyte infiltration in murine unilateral ureteral obstruction models [3] [10].
  • COVID-19 pneumonia: Mitigated cytokine storm and respiratory dysfunction in preclinical hyperinflammation models [3] [5].

Table 3: Therapeutic Effects of AMY-101 in Preclinical Models

Disease ModelKey OutcomesProposed Mechanism
Non-human primate periodontitis↓ PPD; ↓ gingival inflammation; ↓ bone lossSuppression of C3a-driven IL-6/MMP release
Murine renal fibrosis (UUO)↓ Collagen I/III; ↓ α-SMA; ↓ macrophage influxInhibition of C3b-mediated TGF-β activation
COVID-19 hyperinflammation↓ IL-6, IL-1β; improved lung histopathologyBlockade of C3a-induced neutrophil extracellular traps (NETs)

Clinical translation is advancing: A phase IIa trial (NCT03694444) demonstrated that intragingival AMY-101 (0.1 mg/site) significantly reduced gingival index and bleeding vs. placebo (P<0.001), while suppressing MMP-8/MMP-9—enzymes driving collagen degradation in periodontitis [2] [4] [8]. Effects persisted ≥90 days post-treatment, underscoring its disease-modifying potential [8].

Concluding Remarks

AMY-101 acetate exemplifies rational drug design leveraging structural biology to optimize compstatin’s C3-inhibitory prowess. Its high-affinity binding, prolonged activity, and multifaceted anti-inflammatory effects position it as a transformative candidate for complement-driven disorders, with periodontitis serving as a clinically validated model. Future directions include expanding applications to other C3-mediated conditions (e.g., transplant rejection, neurodegenerative diseases) and exploring synergistic combinations with antimicrobials or immunomodulators [1] [7].

Properties

Product Name

AMY-101 acetate

IUPAC Name

acetic acid;2-[34-[[2-[[2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-4-[(1-amino-3-methyl-1-oxopentan-2-yl)-methylcarbamoyl]-25-(3-amino-3-oxopropyl)-7-(3-carbamimidamidopropyl)-10-(1H-imidazol-5-ylmethyl)-19-(1H-indol-3-ylmethyl)-13,17-dimethyl-28-[(1-methylindol-3-yl)methyl]-6,9,12,15,18,21,24,27,30,33-decaoxo-31-propan-2-yl-1,2-dithia-5,8,11,14,17,20,23,26,29,32-decazacyclopentatriacont-22-yl]acetic acid

Molecular Formula

C85H121N23O20S2

Molecular Weight

1849.1 g/mol

InChI

InChI=1S/C83H117N23O18S2.C2H4O2/c1-11-43(5)68(103-72(114)53(84)30-46-23-25-50(107)26-24-46)80(122)100-61-39-125-126-40-62(82(124)106(10)69(70(86)112)44(6)12-2)101-73(115)55(21-17-29-90-83(87)88)94-76(118)58(33-49-36-89-41-92-49)96-71(113)45(7)93-65(109)38-105(9)81(123)60(31-47-35-91-54-20-15-13-18-51(47)54)99-77(119)59(34-66(110)111)97-74(116)56(27-28-64(85)108)95-75(117)57(98-79(121)67(42(3)4)102-78(61)120)32-48-37-104(8)63-22-16-14-19-52(48)63;1-2(3)4/h13-16,18-20,22-26,35-37,41-45,53,55-62,67-69,91,107H,11-12,17,21,27-34,38-40,84H2,1-10H3,(H2,85,108)(H2,86,112)(H,89,92)(H,93,109)(H,94,118)(H,95,117)(H,96,113)(H,97,116)(H,98,121)(H,99,119)(H,100,122)(H,101,115)(H,102,120)(H,103,114)(H,110,111)(H4,87,88,90);1H3,(H,3,4)

InChI Key

ULLASYMLTCFYTK-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C(C(=O)NC1CSSCC(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)CN(C(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC1=O)C(C)C)CC2=CN(C3=CC=CC=C32)C)CCC(=O)N)CC(=O)O)CC4=CNC5=CC=CC=C54)C)C)CC6=CN=CN6)CCCNC(=N)N)C(=O)N(C)C(C(C)CC)C(=O)N)NC(=O)C(CC7=CC=C(C=C7)O)N.CC(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.